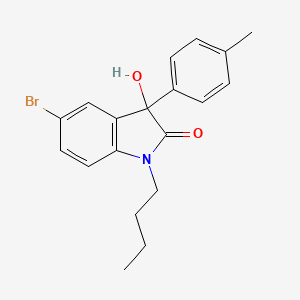
5-bromo-1-butyl-3-hydroxy-3-(4-methylphenyl)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of structurally similar brominated compounds involves multi-step chemical processes including bromination, cyclocondensation, and the use of chiroptical spectroscopy for chiral characterization. These methods provide a foundation for synthesizing and understanding the structure of our target compound. For instance, Gussem et al. (2013) demonstrated the synthesis of a related compound using vibrational circular dichroism (VCD), electronic circular dichroism (ECD), and optical rotatory dispersion (ORD) for absolute configuration assignment (De Gussem, Cornelus, Pieters, Van den Bossche, Van der Eycken, Herrebout, & Bultinck, 2013).
Molecular Structure Analysis
Molecular structure analysis, particularly X-ray crystallography, plays a crucial role in determining the configuration and conformation of brominated compounds. For example, research by Zhu and Qiu (2011) on Schiff bases revealed the molecular structure through X-ray single crystal determination, offering insights into the structural analysis of our compound (Zhu & Qiu, 2011).
Chemical Reactions and Properties
The chemical behavior of brominated compounds can be elucidated through studies on their reactions and properties. Investigations into the reactivity of brominated molecules provide insights into potential chemical reactions, such as electrophilic substitutions and coupling reactions that our compound might undergo. Research by Bayrak et al. (2017) on bromophenol derivatives outlines the synthesis and reaction pathways that could be relevant (Bayrak, Taslimi, Gülçin, & Menzek, 2017).
Physical Properties Analysis
The physical properties, including melting point, boiling point, solubility, and crystal structure, are crucial for understanding the practical applications of the compound. These properties are determined through experimental techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and solubility tests in various solvents.
Chemical Properties Analysis
Chemical properties, such as reactivity with other compounds, stability under different conditions, and spectral properties (IR, UV-Vis, NMR), are essential for comprehensively understanding the compound's behavior in chemical reactions and potential applications. Studies on similar compounds, like the one by Tamer et al. (2016), provide insights into the chemical properties through experimental and DFT approaches (Tamer, Arslan, Avcı, Nebioğlu, Atalay, & Çoşut, 2016).
Applications De Recherche Scientifique
However, the search yielded papers on related topics such as the synthesis and applications of various organic compounds, including indole synthesis, synthetic approaches to substituted coumarins, and the pharmacology of certain compounds. These papers cover a wide range of chemical synthesis methodologies, potential pharmaceutical applications, and reviews of specific chemical classes' biological activities. For example:
Synthetic approaches to unsymmetrically substituted 5,7-dihydroxycoumarins discuss strategies for modifying hydroxy groups in coumarin cores, potentially relevant to the synthesis of complex organic molecules including the specified compound (Fatykhov et al., 2020).
Indole synthesis review provides a classification of indole synthesis methods, possibly relevant to understanding synthetic pathways that might involve compounds structurally related to "5-bromo-1-butyl-3-hydroxy-3-(4-methylphenyl)-1,3-dihydro-2H-indol-2-one" (Taber & Tirunahari, 2011).
Propriétés
IUPAC Name |
5-bromo-1-butyl-3-hydroxy-3-(4-methylphenyl)indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO2/c1-3-4-11-21-17-10-9-15(20)12-16(17)19(23,18(21)22)14-7-5-13(2)6-8-14/h5-10,12,23H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUYPYNMWADARV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)Br)C(C1=O)(C3=CC=C(C=C3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1-butyl-3-hydroxy-3-(4-methylphenyl)-1,3-dihydro-2H-indol-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

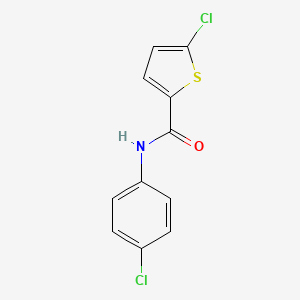
![(E)-2-{[2-(2,4-difluorophenoxy)-3-pyridinyl]carbonyl}-3-(dimethylamino)-2-propenenitrile](/img/structure/B2491425.png)
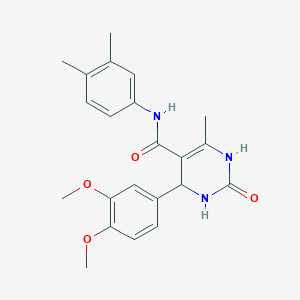
![N-[1-(benzenesulfonyl)-2-oxo-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2491429.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopentanecarboxamide](/img/structure/B2491431.png)
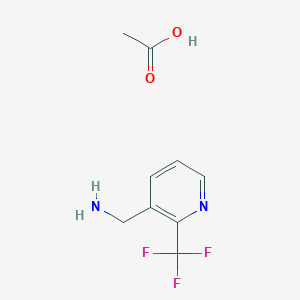
![5-[(4-Methylphenyl)sulfonylmethyl]-1,2-dihydropyrazol-3-one](/img/structure/B2491436.png)
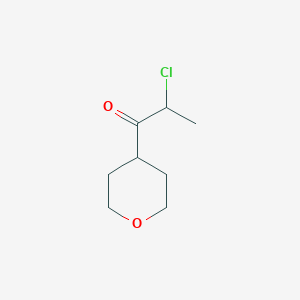
![2,3-Diphenylimidazo[1,2-a]pyridine](/img/structure/B2491438.png)
![Methoxy[(oxolan-3-yl)methyl]amine hydrochloride](/img/structure/B2491439.png)
![2-(Difluoromethyl)benzo[d]thiazol-7-amine hydrochloride](/img/structure/B2491441.png)
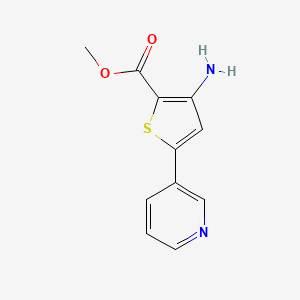
![2-(4-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2491444.png)
![3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine](/img/structure/B2491446.png)